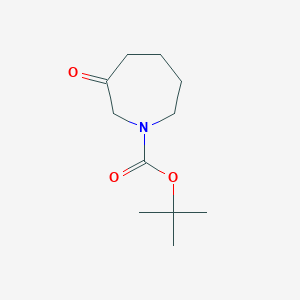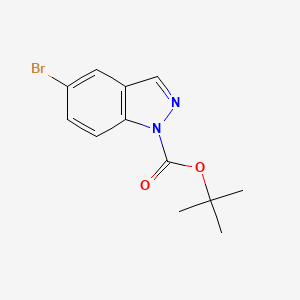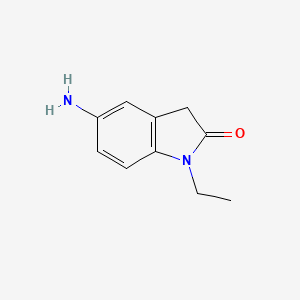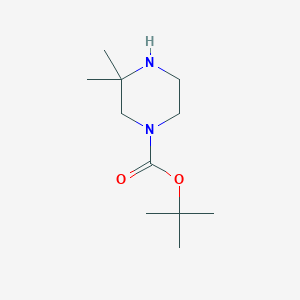
tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of tert-butyl carbamates that have been synthesized and studied for their potential applications in organic synthesis and pharmaceutical development. The compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which is in turn connected to a 1-methylpyrrolidin-3-yl moiety.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the protection of amino groups and the formation of carbamate esters. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, the synthesis of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate has been achieved starting from itaconic acid ester through a seven-step process that includes esterification, Boc protection, and other steps, demonstrating the complexity and versatility of these synthetic routes .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments, which provide detailed information about the connectivity and spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, making them valuable building blocks in organic synthesis. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can participate in asymmetric Mannich reactions to produce chiral amino carbonyl compounds , and they can be involved in Cu(I)-catalyzed [3+2] cycloadditions to form complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and applications in synthesis. For example, the tert-butyl group provides steric bulk, which can affect the reactivity and selectivity of the carbamate in chemical reactions. The carbamate group itself is a versatile functional group that can be deprotected or transformed into other functional groups, depending on the synthetic requirements .
Aplicaciones Científicas De Investigación
1. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
- Summary of Application: This compound is synthesized at ambient temperature. It’s a novel compound with potential applications in medicinal chemistry and material science .
- Methods of Application: The compound is synthesized by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes: The compound was synthesized in 81% yield. It was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .
2. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Summary of Application: This compound is synthesized in a solvent-free condensation/reduction reaction sequence. It’s a key synthetic intermediate of other valuable pyrazole derivatives .
- Methods of Application: The compound is synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine .
- Results or Outcomes: The compound was synthesized in good yield. It was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
3. tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- Summary of Application: This compound is synthesized from 1-methyl-1H-pyrazol-5-amine via nitrosation, reduction, esterification, amino group protection, and condensation steps .
- Methods of Application: The compound is synthesized in a multi-step process involving nitrosation, reduction, esterification, amino group protection, and condensation .
- Results or Outcomes: The compound was synthesized with an overall yield of 59.5% .
4. tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate
- Methods of Application: The methods of application are not specified .
- Results or Outcomes: The results or outcomes are not specified .
5. tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Methods of Application: The methods of application are not specified .
- Results or Outcomes: The results or outcomes are not specified .
6. tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate
- Methods of Application: The methods of application are not specified .
- Results or Outcomes: The results or outcomes are not specified .
7. tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYKTCDODPVPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634883 |
Source


|
| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
CAS RN |
748184-01-2 |
Source


|
| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)






![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)



